

Spectroscopic Analysis of 5-Bromoquinolin-6-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromoquinolin-6-ol

Cat. No.: B180085

[Get Quote](#)

A Note on Data Availability: Despite a comprehensive search of chemical databases and scientific literature, specific experimental spectroscopic data (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry) for **5-Bromoquinolin-6-ol** could not be located. This compound is a less common isomer, with the vast majority of published data pertaining to its structural isomer, 5-Bromoquinolin-8-ol.

This guide will, therefore, provide a detailed overview of the expected spectroscopic characteristics of a bromo-hydroxyquinoline compound, utilizing data from the closely related and well-documented isomer, 5-Bromoquinolin-8-ol, for illustrative purposes. The experimental protocols described are generalized procedures applicable to the analysis of such compounds.

Spectroscopic Data Summary (for 5-Bromoquinolin-8-ol)

The following tables summarize the spectroscopic data available for 5-Bromoquinolin-8-ol. It is crucial to note that while the overall spectral features will share similarities, the precise chemical shifts, coupling constants, and fragmentation patterns for **5-Bromoquinolin-6-ol** will differ due to the different substitution pattern on the quinoline ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data for 5-Bromoquinolin-8-ol

^1H NMR (Proton NMR) Data

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~8.92	dd	H-2
~8.27	dd	H-4
~7.83	d	H-6
~7.38	dd	H-3
~7.34	d	H-7

Note: Data is approximate and may vary based on solvent and experimental conditions.[\[1\]](#)

^{13}C NMR (Carbon NMR) Data

Chemical Shift (δ , ppm)	Assignment
~155.79	C-8
~151.25	C-2
~146.20	C-4
~136.38	C-8a
~128.42	C-6
~123.36	C-3
~119.24	C-4a
~118.90	C-7
~106.41	C-5

Note: Data is approximate and may vary based on solvent and experimental conditions.[\[1\]](#)

Infrared (IR) Spectroscopy Data for 5-Bromoquinolin-8-ol

Wavenumber (cm ⁻¹)	Interpretation
3400-3100 (broad)	O-H stretching (phenolic)
3100-3000	Aromatic C-H stretching
1600-1450	Aromatic C=C and C=N ring stretching
~1270	C-O stretching (phenolic)
Below 800	C-Br stretching, C-H out-of-plane bending

Note: Based on typical IR absorptions for substituted quinolines and phenols.

Mass Spectrometry (MS) Data for 5-Bromoquinolin-8-ol

m/z Value	Interpretation
223/225	[M] ⁺ Molecular ion peak (characteristic isotopic pattern for Bromine)
144	[M-Br] ⁺
116	[M-Br-CO] ⁺

Note: Fragmentation patterns can vary based on the ionization technique used.

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a solid organic compound such as a bromo-hydroxyquinoline derivative.

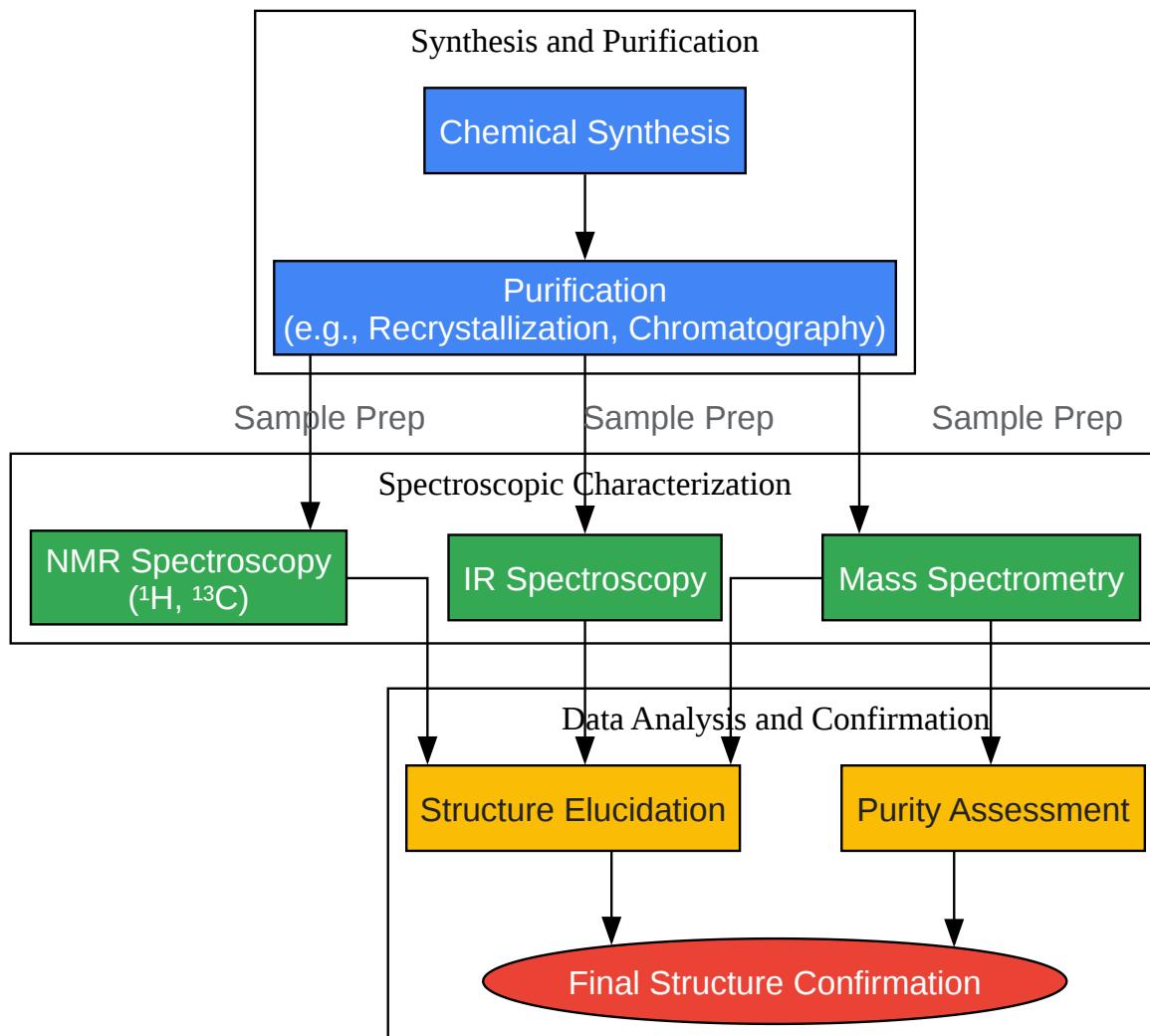
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice for hydroxy-substituted compounds.

- Transfer the solution into a standard 5 mm NMR tube, filtering through a small plug of glass wool if any particulate matter is present.
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard one-pulse sequence is typically used with a spectral width of 12-15 ppm. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds.
 - ^{13}C NMR: Acquire the spectrum using a standard proton-decoupled pulse sequence. The spectral width is typically set to 200-220 ppm. A significantly larger number of scans is required compared to ^1H NMR due to the low natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the mixture into a pellet die and compress it under high pressure to form a small, transparent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of an FTIR spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} . A background spectrum of the empty sample compartment should be recorded and automatically subtracted from the sample spectrum.


Mass Spectrometry (MS)

- Sample Introduction:

- The sample can be introduced into the mass spectrometer via direct infusion or after separation using gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization:
 - Electron Ionization (EI) is a common technique for volatile and thermally stable compounds, which typically produces a detailed fragmentation pattern.
 - Electrospray Ionization (ESI) is a softer ionization technique often used for less volatile or thermally sensitive molecules, which may result in a more prominent molecular ion peak.
- Mass Analysis and Detection:
 - The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
 - The detector records the abundance of each ion, resulting in the mass spectrum.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a chemical compound.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromoquinolin-8-ol | High-Purity Reagent [benchchem.com]

- To cite this document: BenchChem. [Spectroscopic Analysis of 5-Bromoquinolin-6-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b180085#spectroscopic-data-for-5-bromoquinolin-6-ol-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com